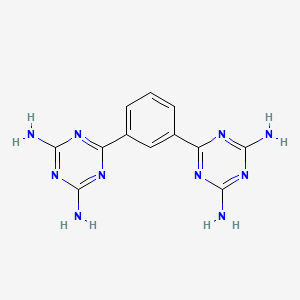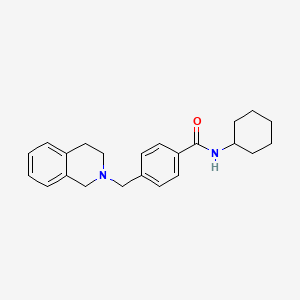
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which are responsible for producing antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Wirkmechanismus
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the development and activation of B cells. By blocking BTK, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide prevents the activation and proliferation of B cells, ultimately leading to the suppression of antibody production and immune response.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell activation and proliferation. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to induce apoptosis (cell death) in B cell lymphomas and leukemias. In animal models of autoimmune disorders, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and improve clinical symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell-related diseases. Another area of interest is the exploration of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor activity. Additionally, further studies are needed to elucidate the potential long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide on B cell function and immune response.
Synthesemethoden
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form 4-fluoro-2-methoxybenzylideneaniline. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has shown significant anti-tumor activity against B cell lymphomas and leukemias. It has also demonstrated efficacy in animal models of autoimmune disorders such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHQKKRCNCHQO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)


![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)


![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)